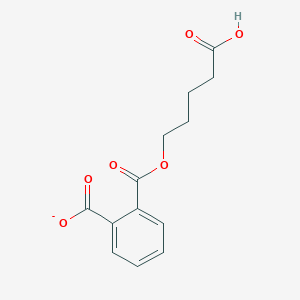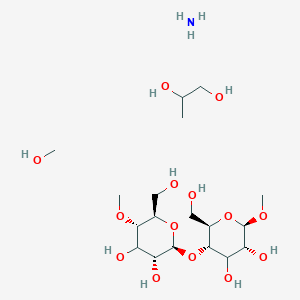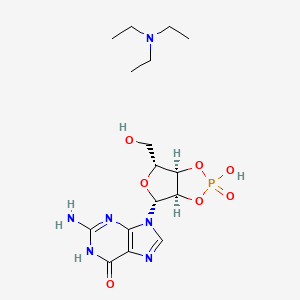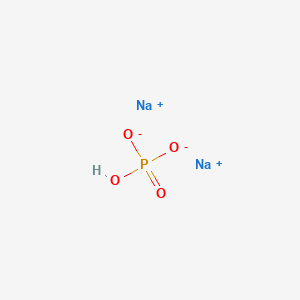
(+)-Donepezil Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Donepezil Hydrochloride is a drug that is primarily used for the treatment of Alzheimer's disease. It is an acetylcholinesterase inhibitor that works by increasing the levels of acetylcholine in the brain. This neurotransmitter is essential for memory and learning, and its deficiency leads to cognitive impairment. Donepezil has been approved by the FDA for the treatment of mild to severe Alzheimer's disease.
Wirkmechanismus
Donepezil works by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, Donepezil increases the levels of acetylcholine, which improves cognitive function and memory.
Biochemische Und Physiologische Effekte
Donepezil has been shown to increase the levels of acetylcholine in the brain, which improves cognitive function and memory. It also increases cerebral blood flow, which may contribute to its therapeutic effects. Donepezil has been shown to have a good safety profile, with few side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Donepezil has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, making it easy to study. It is also readily available and affordable. However, one limitation is that it has a narrow therapeutic window, meaning that it can be toxic at high doses. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Donepezil. One area of interest is its potential to treat other neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential to improve cognitive function in healthy individuals, which could have implications for enhancing learning and memory. Additionally, there is a need for further research on the optimal dosing and administration of Donepezil for different patient populations. Overall, Donepezil has great potential for improving cognitive function and treating neurological disorders, and further research is needed to fully understand its therapeutic effects.
Synthesemethoden
The synthesis of Donepezil involves several steps. The starting material is 3-Dimethylamino-1-propanol, which is reacted with 5,6-dimethoxy-1-indanone to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield (+)-Donepezil Hydrochloride.
Wissenschaftliche Forschungsanwendungen
Donepezil has been extensively studied for its potential to treat Alzheimer's disease. Clinical trials have shown that it can improve cognitive function and delay the progression of the disease. It has also been investigated for its potential to treat other neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
142097-05-0 |
|---|---|
Produktname |
(+)-Donepezil Hydrochloride |
Molekularformel |
C₂₄H₃₀ClNO₃ |
Molekulargewicht |
415.95 |
Synonyme |
(R)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)


![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)



![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)